molecular formula C21H33NO3 B12686942 Ethyl N-(benzoyloxy)laurimidate CAS No. 80538-43-8

Ethyl N-(benzoyloxy)laurimidate

Cat. No.: B12686942
CAS No.: 80538-43-8
M. Wt: 347.5 g/mol
InChI Key: XYESDUBQSHLTPD-XDOYNYLZSA-N
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Description

Ethyl N-(benzoyloxy)laurimidate is a chemical compound with the molecular formula C21H33NO3 and a molecular weight of 347.49 g/mol . It is known for its unique structure, which includes an ethyl ester group, a benzoyloxy group, and a laurimidate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Ethyl N-(benzoyloxy)laurimidate may involve large-scale esterification reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(benzoyloxy)laurimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted laurimidates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-(benzoyloxy)laurimidate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl N-(benzoyloxy)laurimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

    Ethyl N-(benzoyloxy)stearimidate: Similar in structure but with a longer carbon chain.

    Ethyl N-(benzoyloxy)palmitimidate: Another analog with a different carbon chain length.

    Ethyl N-(benzoyloxy)myristimidate: Shares the benzoyloxy group but differs in the carbon chain length.

Uniqueness: Ethyl N-(benzoyloxy)laurimidate is unique due to its specific carbon chain length and the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Ethyl N-(benzoyloxy)laurimidate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies. The findings are derived from a comprehensive review of literature and research studies.

  • Molecular Formula : C21H33NO
  • Molecular Weight : 347.49 g/mol
  • CAS Number : 80538-43-8

Biological Activity Overview

This compound has been investigated for its pharmacological effects, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Studies

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of enzyme inhibition. For instance, a related compound demonstrated potent inhibition of acid ceramidase with an IC50 value of 3.2 nM, suggesting that modifications to the structure could enhance biological activity .

CompoundIC50 (nM)Target Enzyme
This compoundTBDTBD
Related Compound3.2Acid Ceramidase

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that similar compounds may act as covalent inhibitors, interacting with active site residues in target enzymes. This interaction can lead to irreversible inhibition, which is critical for the therapeutic efficacy of such compounds .

Case Studies and Research Findings

  • Study on Hydrolysis and Stability : A study highlighted the hydrolysis of related benzoyloxy compounds in aqueous environments, revealing that degradation products often lack biological activity. This raises concerns about the stability and reliability of this compound as a therapeutic agent .
  • In vitro Assays : In cell lysate assays, compounds similar to this compound were tested for their ability to inhibit specific enzymes. The results indicated weak inhibition at higher concentrations (IC50 around 100 µM), suggesting that while there may be some activity, it is not robust enough for clinical application without further optimization .
  • Comparative Analysis : A comparative analysis showed that while some derivatives exhibit promising inhibition profiles, others do not translate well into biological activity due to structural instability or degradation upon storage .

Properties

CAS No.

80538-43-8

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

IUPAC Name

[(Z)-1-ethoxydodecylideneamino] benzoate

InChI

InChI=1S/C21H33NO3/c1-3-5-6-7-8-9-10-11-15-18-20(24-4-2)22-25-21(23)19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3/b22-20-

InChI Key

XYESDUBQSHLTPD-XDOYNYLZSA-N

Isomeric SMILES

CCCCCCCCCCC/C(=N/OC(=O)C1=CC=CC=C1)/OCC

Canonical SMILES

CCCCCCCCCCCC(=NOC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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